6-Chloro-2-(pyridin-2-yl)pyrimidin-4(3H)-one
Description
6-Chloro-2-(pyridin-2-yl)pyrimidin-4(3H)-one is a pyrimidinone derivative featuring a chlorine atom at position 6 and a pyridin-2-yl substituent at position 2. Pyrimidinones are heterocyclic compounds with a six-membered ring containing two nitrogen atoms, often serving as scaffolds in medicinal chemistry due to their versatility in forming hydrogen bonds and interactions with biological targets. The chlorine atom enhances electrophilicity, while the pyridin-2-yl group contributes π-stacking interactions and solubility modulation. This compound is of interest in drug discovery, particularly in kinase inhibition and antimicrobial applications .
Properties
IUPAC Name |
4-chloro-2-pyridin-2-yl-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClN3O/c10-7-5-8(14)13-9(12-7)6-3-1-2-4-11-6/h1-5H,(H,12,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJCFDGRMIZCQQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC(=CC(=O)N2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Substitution at Position 2 with Pyridin-2-amine
The 2-chloro group in 2,6-dichloropyrimidin-4(3H)-one undergoes SAr with pyridin-2-amine under basic conditions. This method mirrors protocols for analogous pyrimidine systems, such as the synthesis of 6-chloro-2-(methylsulfonyl)-N-(pyridin-2-yl)pyrimidin-4-amine.
General Procedure :
-
Reactants : 2,6-Dichloropyrimidin-4(3H)-one (1 eq), pyridin-2-amine (1.2 eq).
-
Base : Sodium hydride (NaH, 2 eq) or -diisopropylethylamine (DIEA, 2 eq).
-
Solvent : Anhydrous DMF or THF.
-
Conditions : 80–100°C, 8–12 h under nitrogen.
Optimization Insights :
-
Base Selection : NaH in DMF achieves higher yields (75–85%) compared to DIEA in THF (60–68%).
-
Temperature : Reactions at 100°C reduce byproducts like 6-chloro-4-oxo-3,4-dihydropyrimidin-2-yl derivatives.
Representative Data :
Cyclocondensation Strategies
Biginelli-like Multi-component Reactions
While the classical Biginelli reaction produces dihydropyrimidinones, modifications using pyridin-2-yl-containing aldehydes enable direct incorporation of the heteroaromatic group. For instance, condensation of ethyl acetoacetate, pyridin-2-carbaldehyde, and urea in HCl/ethanol under reflux forms 6-methyl-2-(pyridin-2-yl)pyrimidin-4(3H)-one, which is subsequently chlorinated at position 6 using POCl.
Chlorination Step :
-
Reactants : 6-Methyl-2-(pyridin-2-yl)pyrimidin-4(3H)-one (1 eq), POCl (3 eq).
-
Conditions : Reflux, 4–6 h.
Limitations :
Chalcone Cyclization with Thiourea
Microwave-assisted cyclization of chalcone derivatives with thiourea offers a rapid route to dihydropyrimidin-2(1H)-thiones, which are oxidized to pyrimidinones. For example, 3-(pyridin-2-yl)-1-phenylprop-2-en-1-one cyclized with thiourea in ethanol under microwave irradiation (300 W, 100°C, 15 min) yields 6-phenyl-2-(pyridin-2-yl)pyrimidin-4(3H)-one, followed by chlorination.
Oxidation to Pyrimidinone :
Alternative Methods: Amidines and Sulfonyl Precursors
Amidines in Ring Formation
Reaction of 6-chloropyrimidine-2,4(1H,3H)-dione with pyridin-2-amidine hydrochloride under basic conditions substitutes position 2, forming the target compound. This method, adapted from benzamidine-based syntheses, proceeds via nucleophilic attack of the amidine’s nitrogen on the electron-deficient pyrimidine ring.
Procedure :
-
Reactants : 6-Chloropyrimidine-2,4(1H,3H)-dione (1 eq), pyridin-2-amidine hydrochloride (1.5 eq).
-
Base : NaH (2 eq) in DMF.
-
Conditions : 100°C, 12 h.
Comparative Analysis of Synthetic Routes
Table 1. Efficiency and Practicality of Methods
| Method | Starting Material | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| SAr | 2,6-Dichloropyrimidin-4-one | 85 | High regioselectivity | Requires precursor synthesis |
| Biginelli Reaction | Ethyl acetoacetate | 70 | One-pot synthesis | Post-chlorination needed |
| Chalcone Cyclization | Chalcone derivatives | 65 | Microwave acceleration | Low oxidation yields |
| Amidine Substitution | Pyrimidine-2,4-dione | 72 | Direct ring formation | Sensitive to moisture |
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-(pyridin-2-yl)pyrimidin-4(3H)-one undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The pyridine and pyrimidine rings can undergo oxidation and reduction under specific conditions.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 6-amino-2-(pyridin-2-yl)pyrimidin-4(3H)-one .
Scientific Research Applications
6-Chloro-2-(pyridin-2-yl)pyrimidin-4(3H)-one is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 6-Chloro-2-(pyridin-2-yl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and pyridine groups play a crucial role in binding to these targets, thereby modulating their activity. This compound can inhibit or activate certain pathways, depending on its structure and the nature of the target.
Comparison with Similar Compounds
Substituent Variations at Position 6
a. 6-Chloro-2-(3,4-dihydroxyphenyl)-2,3-dihydroquinazolin-4(1H)-one (Compound 14)
- Structure: Features a dihydroquinazolinone core with a 3,4-dihydroxyphenyl group at position 2 and chlorine at position 4.
- Key Differences: The fused quinazolinone ring increases planarity and rigidity compared to the pyrimidinone scaffold.
- Synthesis: Derived from 2-amino-5-chlorobenzamide and 3,4-dihydroxybenzaldehyde .
b. 6-Methyl-2-(methylthio)-1H-pyrimidin-4-one (CAS 6328-58-1)
Substituent Variations at Position 2
a. 2-(Methylamino)-6-chloropyrimidin-4(3H)-one
- Structure: Replaces pyridin-2-yl with a methylamino group.
b. 2-(Methylthio)-6-(pyridin-3-yl)pyrimidin-4(3H)-one (BP 5632)
- Structure : Substitutes pyridin-2-yl with pyridin-3-yl and includes a methylthio group.
- The methylthio group increases steric bulk .
Heterocyclic Core Modifications
a. 6-Chloro-2-(trifluoromethyl)quinazolin-4(3H)-one (CAS 35982-55-9)
- Structure: Quinazolinone core with chlorine at position 6 and a trifluoromethyl group at position 2.
- The trifluoromethyl group increases metabolic stability and lipophilicity .
b. 2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)thio)-6-(trifluoromethyl)pyrimidin-4(3H)-one
- Structure : Contains dual trifluoromethyl groups and a thioether-linked pyridine.
- Key Differences : The electron-withdrawing CF₃ groups enhance resistance to oxidative metabolism. The thioether linkage may improve membrane permeability .
Physicochemical Properties
| Compound | logP | Solubility (mg/mL) | Molecular Weight (g/mol) |
|---|---|---|---|
| Target Compound | 1.8 | 0.15 (Water) | 223.65 |
| 6-Methyl-2-(methylthio)pyrimidin-4(3H)-one | 2.3 | 0.08 (Water) | 170.23 |
| 6-Chloro-2-(trifluoromethyl)quinazolin-4(3H)-one | 3.1 | 0.02 (Water) | 277.62 |
Data inferred from substituent effects; exact values require experimental validation .
Biological Activity
6-Chloro-2-(pyridin-2-yl)pyrimidin-4(3H)-one (CAS No. 1373423-95-0) is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, biological evaluation, and potential therapeutic uses of this compound, supported by data from various studies.
- Molecular Formula : C9H6ClN3O
- Molecular Weight : 207.62 g/mol
- Boiling Point : 296.4 ± 22.0 °C
- LogP : 1.70430
- Storage Conditions : 2-8 °C
Synthesis
The synthesis of this compound typically involves the reaction of appropriate pyridine and pyrimidine derivatives under controlled conditions to yield the desired product. The compound can be characterized using various spectroscopic methods including NMR and mass spectrometry.
Antimicrobial Activity
Research has demonstrated that derivatives of 6-chloro-pyridin-2-yl compounds exhibit significant antimicrobial properties. A study published in Der Pharma Chemica reported that synthesized derivatives showed antibacterial activity against several pathogenic strains including:
| Pathogen | Activity |
|---|---|
| Bacillus subtilis (MTCC 121) | Moderate to good |
| Staphylococcus aureus (MTCC 7443) | Potent (specific derivatives) |
| Escherichia coli (MTCC 7410) | Moderate |
| Fusarium oxysporum (MTCC 2480) | Moderate antifungal activity |
Compounds such as 3a, 3f, and 3h demonstrated particularly potent antibacterial effects against these strains, indicating their potential as lead compounds for further development in antimicrobial therapies .
Cytotoxicity and Anticancer Activity
In addition to antimicrobial properties, there is emerging evidence regarding the cytotoxic effects of this compound on cancer cell lines. Studies have indicated that certain analogs exhibit selective cytotoxicity towards various cancer cells, potentially through mechanisms involving apoptosis induction and cell cycle arrest.
Case Studies
- Antimicrobial Efficacy Study :
-
Cytotoxicity Assessment :
- A recent investigation into the cytotoxic effects of related pyrimidine compounds revealed that several derivatives exhibited IC50 values in the low micromolar range against human cancer cell lines.
- These findings suggest a promising avenue for developing new anticancer agents based on the structural framework of this compound .
Q & A
Q. What are the common synthetic routes for 6-Chloro-2-(pyridin-2-yl)pyrimidin-4(3H)-one, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound is typically synthesized via palladium-catalyzed cross-coupling reactions or one-pot multicomponent protocols. For example, Pd-catalyzed C–C and C–N couplings using precursors like 6-bromo-2-(tert-butylamino)thieno[3,2-d]pyrimidin-4(3H)-one and alkynes/amines have been employed, with yields optimized by adjusting catalyst loading (e.g., Pd(PPh₃)₄), ligand choice, and solvent polarity . One-pot methods for analogous dihydropyrimidinones suggest that temperature control (80–100°C) and stoichiometric ratios of reagents (e.g., aldehydes, urea, and β-ketoesters) are critical for yield improvement .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers analyze?
- Methodological Answer : Key techniques include:
- ¹H/¹³C NMR : Analyze aromatic proton environments (δ 7.0–8.5 ppm for pyridine/pyrimidine rings) and carbonyl group signals (δ ~165–170 ppm) .
- IR Spectroscopy : Identify C=O stretches (~1650–1700 cm⁻¹) and NH/OH bands (~3200–3400 cm⁻¹) .
- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to validate the core structure .
Q. How is the biological activity of this compound typically evaluated in preclinical studies?
- Methodological Answer : Biological evaluation involves:
- In vitro assays : Testing antimicrobial activity via broth microdilution (e.g., against Staphylococcus aureus or Escherichia coli) to determine MIC values .
- Cytotoxicity screening : Using MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess IC₅₀ values .
- Target interaction studies : Competitive binding assays or enzymatic inhibition tests (e.g., kinase or protease inhibition) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?
- Methodological Answer : Contradictions may arise from assay variability (e.g., cell line specificity or incubation time). To address this:
- Standardize protocols (e.g., CLSI guidelines for antimicrobial testing) .
- Perform dose-response curves across multiple replicates.
- Use orthogonal assays (e.g., fluorescence-based vs. colorimetric readouts) to confirm activity .
Q. What computational approaches are employed to predict the interaction mechanisms between this compound and biological targets?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to model binding poses with targets (e.g., kinases or DNA) .
- Molecular Dynamics (MD) Simulations : Analyze stability of ligand-target complexes over 100+ ns trajectories to validate docking results .
- QSAR Modeling : Corrogate substituent effects (e.g., chloro vs. methyl groups) with bioactivity data to design optimized analogs .
Q. What strategies are recommended for designing analogs of this compound to improve pharmacological properties?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Modify substituents at the 2-pyridyl or 6-chloro positions. For example:
- Introduce electron-withdrawing groups (e.g., CF₃) to enhance metabolic stability .
- Replace chlorine with bioisosteres (e.g., fluorine) to tune lipophilicity .
- Prodrug Design : Mask polar groups (e.g., OH/NH) with ester or carbamate linkers to improve bioavailability .
Q. How can researchers address low yields in palladium-catalyzed cross-coupling reactions involving this compound?
- Methodological Answer :
- Catalyst Optimization : Test Pd(OAc)₂ with bulky ligands (e.g., XPhos) to enhance turnover .
- Solvent Screening : Use polar aprotic solvents (e.g., DMF or DMAc) to stabilize intermediates.
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min vs. 24 h) while maintaining yield .
Q. What are the critical considerations for scaling up the synthesis of this compound while maintaining purity?
- Methodological Answer :
- Purification : Use flash chromatography (e.g., CH₂Cl₂/MeOH gradients) or recrystallization (e.g., ethanol/water mixtures) .
- Process Analytical Technology (PAT) : Monitor reactions in real-time via HPLC or inline FTIR to detect impurities early .
- Green Chemistry : Replace toxic solvents (e.g., DCM) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
